2-(3-Bromoquinolin-6-yl)acetic acid
Overview
Description
2-(3-Bromoquinolin-6-yl)acetic acid is a brominated quinoline derivative with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol. This compound is characterized by its bromine atom at the 3-position of the quinoline ring and an acetic acid moiety at the 6-position. It is a white to yellow solid with applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common synthetic route is the direct bromination of quinoline using bromine in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods: In an industrial setting, the production of 2-(3-Bromoquinolin-6-yl)acetic acid may involve large-scale bromination reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters such as temperature, pressure, and reactant concentrations is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromoquinolin-6-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can yield quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can produce 2-(3-bromoquinolin-6-yl)ethanol or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromoquinolin-6-yl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-Bromoquinolin-6-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the acetic acid group play crucial roles in its biological activity, influencing processes such as enzyme inhibition, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
2-(3-Bromoquinolin-6-yl)acetic acid is compared with other similar compounds to highlight its uniqueness:
Quinoline: The parent compound without the bromine and acetic acid groups.
3-Bromoquinoline: Similar to this compound but without the acetic acid moiety.
2-(3-Bromoquinolin-5-yl)acetic acid: A positional isomer with the bromine atom at the 5-position instead of the 3-position.
These compounds differ in their chemical properties and biological activities, making this compound unique in its applications and effects.
Properties
IUPAC Name |
2-(3-bromoquinolin-6-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-9-5-8-3-7(4-11(14)15)1-2-10(8)13-6-9/h1-3,5-6H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGUOWWMXHPEKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731516 | |
Record name | (3-Bromoquinolin-6-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022091-93-5 | |
Record name | (3-Bromoquinolin-6-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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